molecular formula C12H15NO7 B014662 p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside CAS No. 10231-84-2

p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside

Cat. No. B014662
CAS RN: 10231-84-2
M. Wt: 285.25 g/mol
InChI Key: YILIDCGSXCGACV-SQKFTNEHSA-N
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Description

Synthesis Analysis

The synthesis of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside and related compounds involves multiple steps, including saponification, reaction with specific reagents like Amberlyst A-26 p-nitrophenoxide, and various protective and deprotective strategies to achieve the desired structure. A notable pathway involves the condensation of specific methyl-oxazoline derivatives with p-nitrophenyl galactopyranosides, followed by deacetylation and other steps to yield the target compound or its analogs (Rana, Barlow, & Matta, 1983).

Molecular Structure Analysis

The molecular structure of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside derivatives is confirmed through spectroscopic data, including 1H and 13C NMR. These structures often involve complex acetal, benzylidene, or acetyl protective groups, which are strategically placed and removed throughout the synthesis process to protect reactive sites and control the stereochemistry of the glycosidic bonds formed (Matta, Rana, & Abbas, 1984).

Scientific Research Applications

Hydrolytic Activity Studies

  • Enzymatic Hydrolysis : A study by Hakamata, Nishio, and Oku (2000) focused on the hydrolytic activities of the alpha-galactosidase from green coffee bean, Mortierella vinacea, and Aspergillus niger against monodeoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside. This research highlighted the importance of specific hydroxyl groups for enzymatic activity, providing insights into enzyme-substrate interactions (Hakamata, Nishio, & Oku, 2000).

Enzyme Inhibition and Binding Studies

  • Competitive Inhibition in Transport Studies : Research conducted by Rudnick, Schildiner, and Kaback (1976) demonstrated that p-Nitrophenyl alpha-D-galactopyranoside acts as a competitive inhibitor of lactose transport in Escherichia coli, providing valuable information on the mechanism of lactose transport in bacterial cells (Rudnick, Schildiner, & Kaback, 1976).

Synthesis and Characterization of Derivatives

  • Synthesis of Glycoside Derivatives : Matta and Barlow (1977) contributed to the synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-β-d-galactopyranoside. This work is crucial in the development of synthetic glycosides for various biochemical applications (Matta & Barlow, 1977).

Application in Enzymatic Reactions

  • Enzymatic Synthesis of Disaccharides : A study by Simerská et al. (2008) discussed the use of 4-nitrophenyl alpha-d-galactopyranoside in the enzymatic synthesis of disaccharides, showcasing the utility of this compound in biochemical synthesis processes (Simerská et al., 2008).

Diastereoselective Resolution Studies

  • Diastereoselective Enzymatic Hydrolysis : Research by Grabowska et al. (1997) explored the diastereoselectivity of enzymatic hydrolyses of 6-substituted glycosides, including 4-nitrophenyl 6-deoxy-6-methyl-sulfinyl-beta-D-galactopyranoside. This study contributes to understanding the specificity of glycosidases in the resolution of unnatural monosaccharide derivatives (Grabowska et al., 1997).

Cancer Research Applications

  • Serum Enzyme Activity in Ovarian Cancer : Madiyalakan et al. (1987) developed a method for determining UDP-galactose: 2-acetamido-2-deoxy-glucopyranoside beta-(1→4)-galactosyltransferase in human serum using synthetic substrates, including p-nitrophenyl derivatives. This research is significant in assessing the potential of this enzyme as a diagnostic marker for ovarian cancer (Madiyalakan, Piskorz, Piver, & Matta, 1987).

properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILIDCGSXCGACV-SQKFTNEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311214
Record name p-Nitrophenyl α-L-fucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside

CAS RN

10231-84-2
Record name p-Nitrophenyl α-L-fucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10231-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenylfucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010231842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrophenyl α-L-fucoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl 6-deoxy-α-L-galactopyranoside
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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